molecular formula C7H3BrF3NO3 B1530033 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene CAS No. 1805591-69-8

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Cat. No. B1530033
CAS RN: 1805591-69-8
M. Wt: 286 g/mol
InChI Key: LWJRPYWTAUITEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is represented by the formula C7H3BrF3NO3 . The average mass of the molecule is 286.003 Da and the monoisotopic mass is 284.924835 Da .


Physical And Chemical Properties Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([18F]FP‐β‐CIT) : This study describes the synthesis of [18F]FP-β-CIT using a two-step reaction sequence, involving 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane and fluorine-18. The product is used in imaging applications, illustrating the compound's role in advanced chemical synthesis and medical applications (Klok et al., 2006).

  • Transferable Valence Force Fields for Trisubstituted Benzenes : This paper explores the vibrational analysis of various substituted benzenes, including compounds similar to 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene, highlighting its importance in understanding molecular vibrations and chemical bonding (Reddy & Rao, 1994).

Photofragmentation and Spectroscopy

  • Photofragment Translational Spectroscopy of Bromofluorobenzene Derivatives : Investigates the ultraviolet photodissociation of bromofluorobenzene derivatives, which is relevant for understanding the photophysical properties of similar compounds like 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene (Gu et al., 2001).

Polymer Solar Cells and Electronic Applications

  • Formation of Charge Transfer Complexes in Polymer Solar Cells : This research demonstrates the use of a similar compound, 1-Bromo-4-Nitrobenzene, in improving the efficiency of polymer solar cells, suggesting potential applications for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene in electronic and photovoltaic devices (Fu et al., 2015).

Organometallic and Coordination Chemistry

  • Metal Fluorides Form Strong Hydrogen Bonds : This study examines the interaction of organometallic compounds with fluorinated ligands, relevant to understanding the behavior of fluorinated compounds like 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene in complex chemical environments (Libri et al., 2008).

Safety And Hazards

The safety information for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While the specific future directions for 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene are not detailed in the search results, it’s clear that this compound has potential applications in various fields of research and industry. It’s also available for purchase for pharmaceutical testing , indicating its relevance in medical and pharmaceutical research.

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJRPYWTAUITEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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